molecular formula C23H20N2O5 B5032151 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 6054-83-7

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B5032151
CAS No.: 6054-83-7
M. Wt: 404.4 g/mol
InChI Key: LRESXRWKLNWOGX-UHFFFAOYSA-N
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Description

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes benzamide, benzoyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction is carried out under controlled conditions, often using a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to benzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:

  • **Chemistry

Properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-17-12-10-15(11-13-17)14-20(23(29)30)25-22(28)18-8-4-5-9-19(18)24-21(27)16-6-2-1-3-7-16/h1-13,20,26H,14H2,(H,24,27)(H,25,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESXRWKLNWOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387182
Record name 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-83-7
Record name 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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